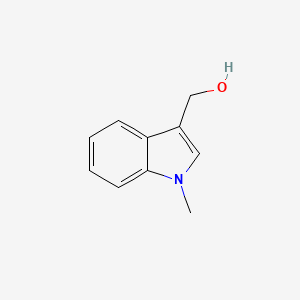

(1-Methyl-1H-indol-3-YL)methanol

描述

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Biological Sciences

The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in drug discovery and organic synthesis. Its unique electronic properties and ability to participate in a variety of chemical transformations make it an ideal framework for the construction of complex molecular architectures. mdpi.com In the biological realm, the indole nucleus is a core component of numerous bioactive compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. This inherent biological relevance has spurred extensive research into indole-containing molecules, leading to the development of drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. researchgate.net

Contextualizing (1-Methyl-1H-indol-3-YL)methanol as a Key Research Subject

This compound, with its characteristic N-methylated indole core and a hydroxymethyl group at the C3 position, serves as a crucial starting material and intermediate in the synthesis of more complex indole derivatives. The methylation at the N1 position prevents the formation of certain byproducts and directs reactions to other parts of the molecule, offering a degree of control in synthetic pathways. The hydroxyl group at the C3 position is a versatile functional handle, readily participating in a variety of reactions, including substitutions and oxidations, to introduce diverse functionalities.

Overview of Academic Research Trajectories Related to the Compound

Academic research involving this compound and its parent compound, (1H-indol-3-yl)methanol, has followed several key trajectories. A significant area of focus is its use as a precursor for the synthesis of biologically active molecules. Researchers have successfully utilized this compound to create novel agents with potential applications in cancer therapy, infectious diseases, and neuroprotection.

One prominent research avenue involves the development of anticancer agents. For instance, derivatives of this compound have been investigated as tubulin polymerization inhibitors, a class of compounds that interfere with cell division and are effective in cancer treatment. rsc.orgnih.gov Specifically, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their potent antiproliferative activities against various cancer cell lines. rsc.org

Another significant research direction is the synthesis of compounds with antimicrobial properties. Tris(1H-indol-3-yl)methylium salts, which can be derived from indole-3-carbinol (B1674136) precursors, have demonstrated high activity against both antibiotic-sensitive and resistant bacteria. nih.govnih.gov

Furthermore, the neuroprotective potential of indole derivatives has been another active area of investigation. A derivative of indole-3-carbinol, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to inhibit glutamate (B1630785) release in rat cerebrocortical nerve terminals, suggesting a potential therapeutic role in conditions associated with glutamate excitotoxicity. nih.govresearchgate.net

The synthesis of diindolylmethanes (DIMs) with a quaternary carbon center represents another important research trajectory. nih.gov These structures are of interest due to their potential biological activities, and (indol-3-yl)methanols serve as key electrophiles in their synthesis. The development of efficient, catalyzed reactions to produce these complex molecules is an ongoing area of study. nih.gov

The following tables summarize some of the key research findings related to the application of this compound and its derivatives.

| Compound/Derivative Class | Research Focus | Key Findings |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Anticancer (Tubulin Polymerization Inhibition) | Compound 7d showed potent antiproliferative activity against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) cancer cell lines. rsc.orgnih.gov |

| Tris(1H-indol-3-yl)methylium Salts | Antimicrobial | High in vitro activity (MIC 0.13–1.0 µg/mL) against various bacteria, including multidrug-resistant strains. nih.gov |

| [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) | Neuroprotection | Inhibited glutamate release by suppressing P/Q-type Ca2+ channels. nih.govresearchgate.net |

| Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | Anticancer | Synthesized via Friedel–Crafts acylation as a potential anticancer agent. mdpi.com |

| Reaction Type | Reactants | Product | Significance |

| Friedel–Crafts Acylation | N-methyl indole, methyl 9-chloro-9-oxononanoate | Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | Synthesis of a potential anticancer agent. mdpi.com |

| Iodine-catalyzed Electrophilic Substitution | Trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols, substituted indoles | Unsymmetrical trifluoromethylated 3,3'-diindolylmethanes | Access to complex diindolylmethanes with potential biological activity. nih.gov |

| Condensation | 1-(ω-hydroxyalkyl)-1H-indole-3-carbaldehydes, (1H-indol-1-yl)alkanoles | Symmetric tris(1-[ω-hydroxyalkyl]-1H-indol-3-yl)methanes | Precursors to potent antibacterial tris(1H-indol-3-yl)methylium salts. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

(1-methylindol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULITKYYLCRIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219911 | |

| Record name | 3-Indolemethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-44-2 | |

| Record name | 3-Hydroxymethyl-1-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethyl-1-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6965-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indolemethanol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMETHYL-1-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68WFS5KSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 1h Indol 3 Yl Methanol and Its Analogues

Direct Synthesis of (1-Methyl-1H-indol-3-YL)methanol

The most direct route to this compound involves the formation of the C3-CH₂OH bond on the pre-formed 1-methylindole (B147185) scaffold. This is typically accomplished through electrophilic substitution reactions where the electron-rich indole (B1671886) ring attacks a suitable one-carbon electrophile.

Friedel-Crafts Hydroxyalkylation Approaches

The Friedel-Crafts reaction is a fundamental method for C-C bond formation on aromatic rings. In the context of synthesizing this compound, this involves the reaction of 1-methylindole with an aldehyde, typically formaldehyde, under acidic conditions. However, a significant challenge in the acid-catalyzed hydroxyalkylation of indoles is the propensity of the initial alcohol product to undergo further reaction with another molecule of indole, leading to the formation of bis(indolyl)methanes as the major, thermodynamically favored product. richmond.edu

To circumvent this issue, a modified procedure utilizing trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as both a Lewis acid and a protecting agent has been developed. richmond.eduresearchgate.netnih.gov In this method, 1-methylindole reacts with an aldehyde in the presence of TMSOTf and a hindered amine base. This forms a 3-(1-silyloxyalkyl)indole intermediate, which is more stable and less prone to dimerization. Subsequent deprotection of the silyl (B83357) ether under basic conditions, for instance with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yields the desired 1:1 adduct, the hydroxyalkylated indole. richmond.eduresearchgate.net This method has proven effective for a variety of electron-poor aromatic aldehydes, although electron-rich aldehydes can still be problematic due to the increased stability of the corresponding carbocation intermediate. richmond.edu

Table 1: Friedel-Crafts Hydroxyalkylation of 1-Methylindole with Various Aldehydes

| Aldehyde | Reagents | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | 1. TMSOTf, i-Pr₂NEt, Et₂O2. TBAF | -78 °C to rt, 1 h | 78 | richmond.edu |

| 4-Chlorobenzaldehyde | 1. TMSOTf, i-Pr₂NEt, Et₂O2. TBAF | -78 °C to rt, 1 h | 85 | richmond.edu |

| 2-Naphthaldehyde | 1. TMSOTf, i-Pr₂NEt, Et₂O2. TBAF | -78 °C to rt, 1 h | 91 | richmond.edu |

| Cinnamaldehyde | 1. TMSOTf, i-Pr₂NEt, Et₂O2. TBAF | -78 °C to rt, 1 h | 65 | richmond.edu |

This table is representative of the methodology described in the cited literature for analogous reactions.

Alternative Carbonyl Condensation Reactions

An alternative and widely used direct approach is the reduction of the corresponding aldehyde, 1-methyl-1H-indole-3-carbaldehyde. This method avoids the issues of over-alkylation seen in Friedel-Crafts reactions. The reduction can be accomplished using a variety of standard reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727). google.com This reaction is typically performed at low temperatures (0–5 °C) to control reactivity and provides the target alcohol in good yield after a straightforward workup. google.com This two-step sequence (formylation followed by reduction) is often more reliable and higher-yielding than direct hydroxyalkylation.

N-Methylation Strategies for Indole Derivatives

An alternative synthetic strategy involves introducing the methyl group onto the indole nitrogen at a different stage of the synthesis. This is particularly useful when the starting material is a readily available C3-functionalized indole, such as indole-3-carbaldehyde.

The N-methylation of indole-3-carbaldehyde is a common transformation. A typical procedure involves reacting indole-3-carbaldehyde with a methylating agent, such as methyl iodide, in the presence of a base. Anhydrous potassium carbonate (K₂CO₃) is a frequently used base, and the reaction is often carried out in a polar aprotic solvent system like acetonitrile (B52724) and N,N-Dimethylformamide (DMF) under reflux conditions. mdpi.com This method provides 1-methyl-1H-indole-3-carbaldehyde in high yield (e.g., 87%). mdpi.com The resulting N-methylated aldehyde can then be reduced to this compound as described previously.

Table 2: N-Methylation of 1H-Indole-3-carbaldehyde

| Methylating Agent | Base | Solvent | Conditions | Yield (%) | Citation |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | CH₃CN / DMF | Reflux, 16 h | 87.3 | mdpi.com |

Advanced Synthetic Protocols and Methodological Innovations

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and rapid methods. These principles have been applied to the synthesis of indole derivatives, including this compound and its analogues.

Catalytic Systems and Green Chemistry Applications

The development of catalytic systems for indole synthesis aligns with the principles of green chemistry by reducing waste and improving atom economy. Transition-metal catalysis, using elements like palladium, copper, or rhodium, has been extensively explored for constructing the indole nucleus and for its subsequent functionalization. researchgate.net

For the key step of reducing the carbonyl group in 1-methyl-1H-indole-3-carbaldehyde, catalytic transfer hydrogenation offers a greener alternative to stoichiometric metal hydride reagents. These systems often use a stable hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. While specific examples for this compound are not abundant in the provided search results, the reduction of aromatic aldehydes is a well-established catalytic transformation.

Furthermore, the use of water as a solvent is a key aspect of green chemistry. L-proline has been shown to be an efficient catalyst for the synthesis of various 3-substituted indolyl scaffolds in water at room temperature, often yielding excellent results with simple workup procedures. rsc.org Similarly, surfactants like sodium lauryl sulfate (B86663) have been used to promote condensation reactions of indoles in water. rsc.org These approaches, while demonstrated for more complex structures, highlight the potential for developing environmentally benign syntheses for simpler targets like this compound.

Continuous Flow Chemistry and Rapid Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat transfer, precise control over reaction parameters, improved safety, and the ability to perform multi-step reactions sequentially without isolating intermediates. nih.govnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like indoles. nih.govmdpi.comresearchgate.net

Flow chemistry has been successfully applied to classic indole syntheses, such as the Fischer, Reissert, and Heumann methods. mdpi.com For instance, the Fischer indole synthesis has been performed using microwave-assisted continuous flow systems, dramatically reducing reaction times and improving yields. mdpi.comresearchgate.net While a specific flow synthesis for this compound is not detailed in the search results, the technology has been used to prepare tryptophol (B1683683) (indole-3-ethanol) via a Fischer indole synthesis route. researchgate.net This demonstrates the applicability of flow technology for preparing 3-hydroxyalkyl indoles. The principles could be readily adapted, for example, by integrating a flow reactor for the N-methylation of an indole precursor followed by a second flow reactor containing a packed-bed of a supported reducing agent for the aldehyde reduction. Such a system would allow for the rapid, automated, and scalable production of this compound.

Chemical Transformations and Reaction Mechanisms of 1 Methyl 1h Indol 3 Yl Methanol

Reactivity Profile of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of the N-methylated indole (B1671886) core is the primary site of reactivity for (1-Methyl-1H-indol-3-YL)methanol. This functional group is not exceptionally stable, particularly under acidic conditions. nih.gov The lone pair of electrons on the oxygen atom can be readily protonated by a Brønsted acid or coordinate to a Lewis acid. This conversion of the hydroxyl group into a better leaving group (water or a coordinated complex) is the key step that initiates many of the reactions of this molecule.

Following the departure of the leaving group, a highly stabilized carbocation is formed. This cation is stabilized by resonance, with the positive charge delocalized into the electron-rich indole ring system. The N-methyl group further enhances the electron-donating nature of the indole ring, increasing the stability of this intermediate cation compared to its N-unsubstituted counterpart. This facile formation of a stable electrophilic intermediate is the cornerstone of the reactivity of this compound and its congeners, (1H-indol-3-yl)methanols. beilstein-journals.orgnih.govbeilstein-archives.org However, this high reactivity also presents challenges, as the generated electrophile can readily undergo undesired side reactions such as dimerization or oligomerization if not controlled. nih.govresearchgate.net

Role as a Pre-Electrophile in C-C Bond Formation

This compound is widely recognized as a versatile pre-electrophile, primarily for establishing new carbon-carbon bonds at the C3-benzylic position. beilstein-journals.orgnih.govbeilstein-archives.org The most prominent reaction in this category is the Friedel-Crafts alkylation. libretexts.orgyoutube.com In this process, the compound is treated with a suitable nucleophile in the presence of an acid catalyst.

The mechanism begins with the activation of the hydroxymethyl group by the acid catalyst, leading to the formation of the stabilized 3-indolylmethyl cation. youtube.com This potent electrophile is then intercepted by a carbon-based nucleophile, such as another aromatic or heteroaromatic ring, to form a new C-C bond. richmond.edumasterorganicchemistry.com This strategy has been employed to synthesize a wide array of indole derivatives. nih.gov For instance, the reaction of (1-Methyl-1H-indol-3-yl)(phenyl)methanol, a related compound, with other indoles is a known method for creating specific C-C bonds. richmond.edu

Various catalytic systems can be used to promote these transformations, including both Brønsted and Lewis acids. nih.govbeilstein-archives.org The choice of catalyst can be crucial for achieving high yields and selectivity, minimizing the aforementioned oligomerization side reactions.

Table 1: Examples of C-C Bond Formation via Friedel-Crafts Type Reactions of Indole-3-yl-methanol Derivatives

| Indole-3-yl-methanol Derivative | Nucleophile | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| (1H-indol-3-yl)methanol | Indole | Lewis/Brønsted Acids | 3,3'-Diindolylmethane | nih.gov |

| (1-Methyl-1H-indol-3-yl)(phenyl)methanol | N-Methylindole | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) | Bis(indolyl)arylmethane | richmond.edu |

| Trifluoromethyl(indolyl)phenylmethanols | Substituted Indoles | Iodine (I2) | Unsymmetrical Diindolylmethane | beilstein-journals.org |

This table presents data for closely related indole-3-yl-methanol compounds to illustrate the general reaction pattern.

**3.3. Mechanisms of Oligomerization and Higher-Order Indole Adduct Formation

The high reactivity of the electrophilic intermediate derived from this compound can lead to the formation of dimers, oligomers, and other complex adducts, particularly under acidic conditions. nih.gov This reactivity is a double-edged sword; while it enables facile functionalization, it can also result in a complex mixture of products if the reaction conditions are not carefully controlled.

The most common and well-studied self-condensation reaction is the formation of 3,3'-diindolylmethanes (DIMs). beilstein-journals.orgnih.govbeilstein-archives.org For this compound, this process would involve its reaction with a second molecule of indole. The mechanism is a classic example of electrophilic aromatic substitution.

Electrophile Generation: An acid catalyst protonates the hydroxyl group of this compound, which then departs as a water molecule to form the stabilized (1-methyl-1H-indol-3-yl)methyl cation.

Nucleophilic Attack: The electron-rich C3 position of a second indole molecule acts as the nucleophile, attacking the generated carbocation.

Deprotonation: A proton is lost from the C3 position of the attacking indole, restoring its aromaticity and yielding the final diindolylmethane product.

This acid-catalyzed dimerization is a characteristic reaction of indole-3-carbinols. nih.govmdpi.com The resulting diindolylmethane can be symmetrical if the starting material reacts with itself, or unsymmetrical if it reacts with a different substituted indole. beilstein-journals.orgnih.gov The N-methyl groups on the indole nitrogens are retained in the final product, yielding 1,1'-dimethyl-diindolylmethane derivatives. nih.gov

Table 2: Synthesis of Unsymmetrical Diindolylmethanes (DIMs) from Indol-3-yl-methanol Precursors

| Indol-3-yl-methanol Precursor | Indole Reactant | Catalyst | Yield | Ref. |

|---|---|---|---|---|

| 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 1H-Indole | I2 | 92% | beilstein-journals.org |

| 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 5-Fluoro-1H-indole | I2 | 85% | beilstein-journals.org |

| 2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol | 5,6-Difluoro-1H-indole | I2 | 99% | nih.gov |

This table showcases the synthesis of complex DIMs from related precursors, highlighting the versatility of the methodology.

Beyond dimerization, the formation of more complex polyindolic structures, such as trimers and higher-order oligomers, can occur. nih.gov These processes are mechanistically similar to diindolylmethane formation. The diindolylmethane product itself still contains electron-rich indole rings that can act as nucleophiles.

A potential pathway to a trimeric structure involves the protonation of a second molecule of this compound to form the electrophile, which is then attacked by the diindolylmethane formed in the initial dimerization. The attack could occur at the C2, C4, or C6 positions of one of the indole units within the dimer. Alternatively, the diindolylmethane itself could be protonated under strongly acidic conditions, leading to other complex rearrangements and additions. The formation of these higher-order adducts is often considered an undesired side reaction, and their formation is a key reason why the preparation and handling of (1H-indol-3-yl)methyl electrophiles can be challenging. nih.govresearchgate.net

Regioselective Functionalization of the Indole Nucleus

While many reactions of this compound occur at the hydroxymethyl group, the indole nucleus itself can also undergo functionalization. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the N-methyl group and the 3-hydroxymethyl group. The indole ring system has multiple positions available for substitution (C2, C4, C5, C6, C7). nih.gov

The N-methyl group is an activating, ortho-, para-directing group in the context of electrophilic aromatic substitution on the benzene (B151609) ring portion. However, the C2 position is the most nucleophilic site on the pyrrole (B145914) ring of an N-alkylindole. Friedel-Crafts acylation of N-methylindole, for example, occurs preferentially at the C3 position; since this is blocked in the title compound, reactions at other sites become more likely. mdpi.com

Modern synthetic methods allow for the targeted C-H functionalization of specific positions on the indole ring, often through the use of a directing group at the N1 position. nih.gov For instance, C7 arylation of N-substituted indoles has been achieved using palladium catalysis with specific ligands and oxidants. nih.gov Similarly, C4 arylation can be accomplished using a transient directing group strategy. nih.gov While the N-methyl group is not a traditional directing group in the same vein, its electronic influence, combined with the steric bulk of the 3-hydroxymethyl substituent, will dictate the regiochemical outcome of further substitutions on the indole nucleus.

Table 3: Examples of Regioselective C-H Functionalization of the Indole Nucleus

| Position | Reaction Type | Catalyst/Reagents | Directing Group | Ref. |

|---|---|---|---|---|

| C4 | Arylation | Pd(OAc)2 / AgTFA | Glycine (transient) | nih.gov |

| C7 | Arylation | Pd(OAc)2 / Cu(OTf)2 | Di-tert-butylphosphine oxide | nih.gov |

This table illustrates general strategies for functionalizing the indole core, which are applicable to substituted indoles like this compound.

Design and Synthesis of Analogues and Derivatives of 1 Methyl 1h Indol 3 Yl Methanol

Strategic Modifications of the Indole (B1671886) Core Structure

Modifications to the fundamental indole ring system are a primary strategy for creating analogues. These changes can significantly alter the electronic and steric properties of the molecule.

Introduction of Halogen and Organofluorine Moieties

The incorporation of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties. The synthesis of fluorinated analogues of (1-Methyl-1H-indol-3-YL)methanol often begins with a fluorinated indole precursor or involves direct functionalization.

A common approach involves the reaction of 1-methyl-1H-indole with fluorinated ketones. For instance, the Friedel–Crafts hydroxyalkylation of indoles with trifluoromethyl ketones can yield trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives. thieme-connect.com A specific palladium-catalyzed reaction between (2,2,2-trifluoroethyl)benzene (B1296317) and 1-methyl-1H-indole has been shown to produce 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole. nih.gov

Furthermore, direct halogenation of the indole core at various positions is a viable method. Halogenation of 2-trifluoromethylindole with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine can produce 3-chloro-, 3-bromo-, and 3-iodo-2-(trifluoromethyl)-1H-indole, respectively. acs.org These halogenated indoles can then be further modified. The presence of a fluoroalkyl substituent has been noted as essential for certain subsequent alkylation reactions of the indole ring. nih.gov

Table 1: Synthesis of Trifluoromethyl(indolyl)phenylmethanols This table is interactive. Users can sort and filter the data.

| Indole Reactant | Ketone Reactant | Catalyst System | Yield (%) | Reference |

| 1H-Indole | 2,2,2-Trifluoroacetophenone | K2CO3 / n-Bu4PBr | 95 | thieme-connect.com |

| 1H-Indole | 4'-Fluoro-2,2,2-trifluoroacetophenone | K2CO3 / n-Bu4PBr | 97 | thieme-connect.com |

| 1H-Indole | 4'-Chloro-2,2,2-trifluoroacetophenone | K2CO3 / n-Bu4PBr | 92 | thieme-connect.com |

| 1H-Indole | 4'-Bromo-2,2,2-trifluoroacetophenone | K2CO3 / n-Bu4PBr | 89 | thieme-connect.com |

| 1H-Indole | 4'-Methyl-2,2,2-trifluoroacetophenone | K2CO3 / n-Bu4PBr | 98 | thieme-connect.com |

Substitution at Nitrogen and Carbon Positions

Substitution at the nitrogen (N1) and various carbon positions of the indole ring allows for significant structural diversification. The parent compound of this article, this compound, is itself an example of N1-alkylation.

Further N-alkylation or N-arylation can be achieved through various methods. For example, treating 3-halogenated-2-CF3-indoles with sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with an alkylating agent like methyl iodide (MeI) or benzyl (B1604629) bromide (BnBr), yields the corresponding N-substituted indoles in high yields. acs.org Another approach involves a solvent-free Mannich-type addition reaction between indole and aliphatic aldehydes, which can surprisingly lead to the formation of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles. nih.gov

Substitution at the C3 position is commonly achieved via Friedel-Crafts reactions. The acylation of N-methyl indole with acyl chlorides, such as methyl 9-chloro-9-oxononanoate in the presence of aluminum chloride (AlCl₃), yields the corresponding 3-acylindole derivative. rsc.orgnih.gov Similarly, this compound and its derivatives can act as precursors for C3-alkylation, reacting with other nucleophiles in Friedel-Crafts type reactions to form compounds like diindolylmethanes. thieme-connect.com

Integration with Diverse Heterocyclic and Aromatic Systems

Conjugating the this compound framework with other ring systems is a key strategy for generating novel chemical entities.

Preparation of Quininone-Based Conjugates

Indole-quinone hybrids are a significant class of compounds. The synthesis of these conjugates can be achieved through the direct reaction of an indole with a quinone. A common method is the Michael-type conjugate addition of indoles to p-quinones. For example, N-methylindole can react with p-benzoquinone in the presence of a catalyst like indium(III) bromide (InBr₃) to afford the corresponding 3-indolylquinone. thieme-connect.com This reaction proceeds under mild conditions with high selectivity. Similarly, reactions with 1,4-naphthoquinones produce 3-indolylnaphthoquinones. thieme-connect.com While these syntheses start with N-methylindole, the resulting 3-indolylquinone structure represents a conjugate that could conceptually be derived from the oxidation and coupling of this compound.

Development of Pyrazolyl and Triazolyl Acetamide (B32628) Derivatives

A notable class of derivatives involves the linkage of the 1-methylindole (B147185) moiety to pyrazole (B372694) or triazole rings via an acetamide bridge. The synthesis of these compounds has been systematically developed. researchgate.net

The general synthetic route begins with the appropriate 1-methyl-1H-indole-3-carboxaldehyde. This aldehyde undergoes a condensation reaction with 3,4,5-trimethoxyaniline (B125895) to form a Schiff base, or methenamine. Subsequent reduction of the imine with a reducing agent like sodium borohydride (B1222165) yields the key intermediate, 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline. This secondary amine is then acylated with 2-chloroacetyl chloride to produce a 2-chloroacetamide (B119443) derivative. In the final step, a nucleophilic substitution reaction is carried out where the chlorine atom is displaced by a pyrazole or a triazole in the presence of a base such as potassium carbonate. This sequence yields the target N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. researchgate.net

Table 2: Synthesis of Pyrazolyl Acetamide Derivative 7d This table is interactive. Users can sort and filter the data.

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 1-Methyl-1H-indole-3-carboxaldehyde | 3,4,5-Trimethoxyaniline, Acetic Acid | 1-(1-Methyl-1H-indol-3-yl)-N-(3,4,5-trimethoxyphenyl)methenamine | N/A | |

| 2 | Methenamine from Step 1 | Sodium Borohydride | 3,4,5-Trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline | N/A | |

| 3 | Amine from Step 2 | 2-Chloroacetyl chloride | 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | N/A | |

| 4 | Chloroacetamide from Step 3 | 3,5-Dimethyl-1H-pyrazole, K₂CO₃ | Compound 7d | 53 | researchgate.net |

Synthesis of Oxime Derivatives

Oxime derivatives are readily synthesized from corresponding carbonyl compounds. To prepare oxime derivatives of this compound, the parent alcohol must first be oxidized to the corresponding aldehyde, 1-methyl-1H-indole-3-carboxaldehyde. This oxidation is a standard transformation in organic chemistry.

Once the aldehyde is obtained, it can be converted to the oxime by condensation with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride (NH₂OH·HCl). The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the HCl salt and promote the reaction. The nucleophilic attack of the hydroxylamine nitrogen on the aldehyde's carbonyl carbon, followed by dehydration, yields the desired aldoxime. Mechanochemical (solvent-free grinding) methods have also been developed for this transformation to minimize risks associated with aqueous hydroxylamine solutions.

Structure-Activity Relationship (SAR) Studies through Chemical Derivatization

The therapeutic potential of this compound has been significantly explored through the lens of structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of this parent compound, researchers have been able to elucidate the key molecular features responsible for its biological activities, particularly its anticancer effects. These studies have largely focused on its role as a tubulin polymerization inhibitor, a mechanism central to the action of many successful anticancer drugs.

A pivotal aspect of the SAR of this compound derivatives revolves around modifications at three primary locations: the indole nitrogen (N-1), the C3-methanol group, and the indole ring itself. These derivatizations have led to the development of compounds with significantly enhanced potency and selectivity.

Influence of the Indole N-1 Position:

SAR studies have consistently highlighted the critical role of the substituent at the N-1 position of the indole ring. The presence of a methyl group in the parent compound, this compound, is a foundational element. Research has shown that substitution at this position can dramatically influence anticancer activity. For instance, replacing the hydrogen at the N-1 position with a methyl group has been found to enhance activity significantly, in some cases by as much as 60-fold. nih.gov Further exploration has revealed that a hydroxymethyl group at the N-1 position can be even more effective than other small alkyl or acyl groups in boosting anticancer efficacy. nih.gov

Modifications of the C3-Methanol and Linked Moieties:

The C3-methanol group serves as a versatile handle for introducing a variety of substituents, leading to diverse pharmacological profiles. A particularly fruitful area of research has been the synthesis of derivatives where the hydroxyl group is replaced by a more complex moiety, often incorporating a second aromatic or heterocyclic ring system.

In one notable study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized and evaluated for their antiproliferative activities against several cancer cell lines. nih.govrsc.org The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore that interacts with the colchicine (B1669291) binding site on tubulin. The study revealed that the nature of the substituent on the acetamide nitrogen was crucial for activity.

Among the synthesized compounds, those incorporating a pyrazolyl or triazolyl moiety exhibited potent cytotoxic effects. Specifically, compound 7d from this series, which features a 1H-pyrazol-1-yl group, demonstrated the most potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, with IC₅₀ values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. nih.govrsc.org Mechanistic studies confirmed that this compound induces apoptosis, arrests the cell cycle in the G2/M phase, and inhibits tubulin polymerization in a manner consistent with colchicine. nih.govrsc.org

The following table summarizes the in vitro antiproliferative activities of selected N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives:

| Compound | R | HeLa IC₅₀ (µM) nih.govrsc.org | MCF-7 IC₅₀ (µM) nih.govrsc.org | HT-29 IC₅₀ (µM) nih.govrsc.org |

| 7a | 1H-pyrazol-1-yl | 1.23 | 1.09 | 2.17 |

| 7b | 4-methyl-1H-pyrazol-1-yl | 0.98 | 0.87 | 1.54 |

| 7c | 3,5-dimethyl-1H-pyrazol-1-yl | 1.56 | 1.33 | 2.89 |

| 7d | 1H-pyrazol-1-yl | 0.52 | 0.34 | 0.86 |

| 7e | 1H-1,2,4-triazol-1-yl | 3.14 | 2.87 | 4.56 |

Impact of Substituents on the Indole Ring:

While modifications at the N-1 and C3 positions have been extensively studied, substitutions on the benzene (B151609) portion of the indole ring also play a role in modulating biological activity. For instance, the introduction of a methoxy (B1213986) group at the C-6 position of the indole nucleus has been shown to be important for inhibiting cell growth in certain classes of indole-based tubulin inhibitors. nih.gov

In the broader context of indole derivatives, arylthioindoles (ATIs) have emerged as potent inhibitors of tubulin polymerization. nih.gov Although not direct derivatives of this compound, the SAR insights from ATIs are valuable. These studies have shown that while the 2-phenyl group is important for a good metabolic profile, modifications at positions 4 through 7 of the indole ring have been less exhaustively explored but hold potential for further optimization. nih.gov

A methyl group at the N-1 position is beneficial for activity.

The C3 position is a prime site for introducing moieties that can interact with biological targets like the colchicine binding site of tubulin.

The nature of the heterocyclic ring system attached to the C3-side chain significantly impacts potency.

Substitutions on the indole ring itself can further fine-tune the pharmacological profile.

These findings provide a solid foundation for the rational design of new and more effective analogues of this compound for therapeutic applications.

Mechanistic Investigations of Biological Interactions of 1 Methyl 1h Indol 3 Yl Methanol and Its Derivatives

Modulation of Intracellular Signaling Pathways in Experimental Systems

Scientific investigations have revealed that derivatives based on the (1-Methyl-1H-indol-3-YL)methanol scaffold can profoundly influence the internal signaling networks of cells, impacting their growth, proliferation, and survival.

Effects on Cell Cycle Progression in In Vitro Models

A critical aspect of the anticancer potential of these indole (B1671886) derivatives lies in their ability to disrupt the cell division cycle. Studies on various human cancer cell lines have shown that these compounds can halt cell cycle progression, specifically at the G2/M phase. nih.govnih.gov This phase is a critical checkpoint where the cell prepares for mitosis, or cell division. By arresting the cycle at this stage, the compounds prevent the proliferation of cancer cells. For instance, a derivative, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide (compound 7d), was found to arrest HeLa cells in the G2/M phase. nih.gov Similarly, other representative indole derivatives, compounds 33 and 44, caused a stable arrest of mitotic progression in over 80% of treated HeLa cells. nih.gov This interruption of the cell cycle is a key mechanism contributing to their anti-proliferative effects.

Mechanisms of Programmed Cell Death (Apoptosis) Induction

Beyond halting cell proliferation, derivatives of this compound have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govresearchgate.net This is a crucial characteristic for an anticancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis by these compounds is often dose-dependent. nih.gov

The molecular mechanisms underlying this process involve the modulation of key regulatory proteins. For example, some indole derivatives have been found to upregulate pro-apoptotic proteins like Bak and Bax while downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2. google.com Mcl-1, in particular, has been identified as a direct target. mdpi.comgoogle.com A series of 1H-indole-2-carboxylic acid compounds were designed as Mcl-1 inhibitors, which successfully induced apoptosis in acute myeloid leukemia (AML) cells. mdpi.com Furthermore, the apoptotic pathway can be triggered through the degradation of Poly (ADP-ribose) polymerase (PARP) and pro-caspase 3, key executioners of the apoptotic program. d-nb.info

Inhibition of Specific Enzymes and Protein Kinases

The biological effects of this compound derivatives are often traced back to their ability to inhibit specific enzymes and protein kinases that are vital for cell function and survival.

Tubulin Polymerization: A prominent mechanism of action for many of these indole compounds is the inhibition of tubulin polymerization. nih.govnih.govnih.gov Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. By preventing tubulin from polymerizing into microtubules, these compounds disrupt cellular structure and function, leading to cell cycle arrest and apoptosis. nih.govnih.gov Derivatives have been designed to bind to the colchicine (B1669291) site on β-tubulin, effectively inhibiting microtubule assembly. nih.govnih.gov For example, compound e19, a 1-methyl-1H-indole-pyrazoline hybrid, showed a potent inhibitory effect on tubulin assembly with an IC₅₀ value of 2.12 μM. nih.gov

Akt and COX: The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is common in many cancers. researchgate.net Indole-based hydrazone derivatives have been identified as inhibitors of Akt, contributing to their cytotoxic activity against cancer cells like the A549 human lung adenocarcinoma line. researchgate.net In addition to Akt, these compounds have also shown inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-1. researchgate.net COX enzymes are involved in inflammation, a process often linked to cancer development. The dual inhibition of Akt and COX-1 by these compounds highlights their multi-targeted approach to cancer therapy. researchgate.net

| Compound/Derivative Class | Target Enzyme/Process | IC₅₀ Value | Cell Line | Reference |

| Compound 7d | Tubulin Polymerization | Not specified | - | nih.gov |

| HeLa Cell Growth | 0.52 μM | HeLa | nih.gov | |

| MCF-7 Cell Growth | 0.34 μM | MCF-7 | nih.gov | |

| HT-29 Cell Growth | 0.86 μM | HT-29 | nih.gov | |

| Compound e19 | Tubulin Assembly | 2.12 μM | - | nih.gov |

| Cancer Cell Growth | 0.21-0.31 μM | Various | nih.gov | |

| Compound 3b | COX-1 Inhibition | 8.90 μM | - | researchgate.net |

| Compound 4a | COX-1 Inhibition | 10.00 μM | - | researchgate.net |

Ligand-Receptor Interaction Studies and Molecular Target Identification

Identifying the specific molecular targets of a drug candidate is fundamental to understanding its mechanism of action. Research on this compound derivatives has pinpointed interactions with key cell surface receptors and viral proteins.

Investigation of Binding to Receptor Tyrosine Kinase (e.g., ROR1)

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is an oncoembryonic protein that is overexpressed in various cancers but has limited presence in normal adult tissues, making it an attractive therapeutic target. nih.govnih.gov Systematic optimization of an indole-based ROR1 inhibitor led to the development of a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives. nih.gov One lead candidate from this series, compound 24d, demonstrated exceptional potency in inhibiting ROR1, high selectivity, and robust antitumor activity. nih.gov This research establishes a direct link between the 1-methyl-1H-indole scaffold and the inhibition of the ROR1 receptor tyrosine kinase, providing a clear molecular target for this class of compounds in oncology. nih.gov

Characterization of Interactions with Viral Glycoproteins (e.g., HIV-1 gp41)

The therapeutic potential of indole derivatives extends beyond cancer to infectious diseases. A series of indole compounds have been identified as fusion inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov These compounds target the gp41 transmembrane glycoprotein, which is essential for the fusion of the virus with host cells. nih.gov The mechanism involves the disruption of the formation of a six-helix bundle (6-HB) in gp41, a critical step in the viral entry process. The indole-based inhibitors are designed to bind to a conserved hydrophobic pocket on gp41. nih.gov Docking studies have shown that these flexible molecules can conform to the shape of this pocket, mimicking natural interactions and effectively blocking the conformational changes required for viral fusion. nih.gov This targeted interaction with a conserved viral protein makes these compounds promising candidates for the development of new anti-HIV drugs. nih.gov

Exploration of Colchicine Binding Site Interactions

A significant area of investigation for indole derivatives, including those structurally related to this compound, is their ability to function as tubulin polymerization inhibitors by interacting with the colchicine binding site. nih.govnih.gov This binding site is a crucial pocket for tubulin polymerization destabilizers, and compounds that bind here can inhibit microtubule formation, leading to cell cycle arrest and apoptosis. nih.gov The colchicine binding site is located at the interface between α- and β-tubulin heterodimers. nih.govmdpi.com

Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been designed and synthesized based on the structural features of known colchicine binding site inhibitors. rsc.org Mechanistic studies revealed that a lead compound from this series, 7d , induced apoptosis in a dose-dependent manner, arrested cancer cells in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine. rsc.org

Molecular docking studies have provided insights into the specific interactions. For many indole-based inhibitors, the indole ring itself plays a crucial role in binding. mdpi.com However, modifications at the N1 position of the indole, such as the methyl group in this compound, mean there are no extra hydrogen bond donors or acceptors on the indole nitrogen itself. mdpi.com Therefore, other parts of the molecule are critical for binding. For example, in one series of indole derivatives, the 4'-methoxy group of a trimethoxyphenyl moiety was found to form a hydrogen bond with the amino acid residue CYS241, a key residue of the colchicine binding site. mdpi.com In another study, a hydroxymethyl group on a quinoline-based inhibitor was shown to form a crucial hydrogen bond with residue Asn101, significantly improving tubulin binding affinity. nih.gov The 3-indolyl-phenylmethanone derivative BPR0L075 also exerts its potent antimitotic activity by binding to tubulin at the colchicine site, leading to the inhibition of tubulin polymerization and subsequent activation of the caspase-3 apoptotic cascade. nih.gov

In Vitro Antimicrobial Activity and Associated Mechanisms

Derivatives based on the this compound scaffold have demonstrated a broad spectrum of antimicrobial activities.

Various indole derivatives exhibit significant in vitro activity against a range of pathogenic bacteria, including multidrug-resistant strains. nih.gov For instance, tris(1H-indol-3-yl)methylium salts, which are complex derivatives, have shown high activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) for the most active compounds ranging from 0.13 to 2.0 µg/mL. nih.gov N-(hydroxyalkyl) derivatives of these salts were particularly effective against Gram-positive bacteria, including MRSA, with the most active compounds showing a MIC of 0.5 μg/mL. nih.govresearchgate.net The antibacterial activity of these N-(hydroxyalkyl) derivatives was found to be dependent on the length of the carbon chain, with C5-C6 chains being more active. nih.govresearchgate.net

In a separate study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to very good antibacterial activity, with MIC values ranging from 0.004 mg/mL to 0.045 mg/mL, in some cases exceeding the potency of ampicillin (B1664943) and streptomycin (B1217042) by 10-50 fold. nih.gov Docking studies for this series suggested that the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, is a probable mechanism for their antibacterial action. nih.gov Another proposed mechanism for a different class of thieno[2,3-d]pyrimidine-benzimidazole hybrids is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Tris(1H-indol-3-yl)methylium salts (most active) | Gram-positive bacteria | 0.13 - 2.0 | nih.gov |

| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (C6 chain) | Staphylococcus aureus (MRSA) | 0.5 | nih.govresearchgate.net |

| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (C6 chain) | Staphylococcus epidermidis | 0.5 | nih.govresearchgate.net |

| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (C5 chain) | Klebsiella pneumoniae | 2.0 | nih.govresearchgate.net |

| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salt (C5/C6 chains) | Escherichia coli | 8.0 | nih.govresearchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Enterobacter cloacae | 4.0 | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 12) | Escherichia coli | 4.0 | nih.gov |

| (E)-N-(2-(1H-indol-3-ylamino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives (5b, 5c, 5d, 5e) | Various pathogenic bacteria | Good activity | researchgate.net |

Certain indole derivatives also possess notable antifungal properties. Tris(1H-indol-3-yl)methylium salts containing a maleimide (B117702) fragment demonstrated pronounced activity against the yeast Candida albicans and the fungus Aspergillus niger, with a MIC of 2.0 μg/mL. nih.gov In contrast, some N-(Hydroxyalkyl) derivatives of the same core structure showed no antifungal activity. nih.gov

Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives reported good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov Compound 15 from this series was identified as the most potent. nih.gov Molecular docking suggested that the antifungal mechanism for these compounds likely involves the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Tris(1H-indol-3-yl)methylium salt with maleimide (Compound 3 & 4) | Candida albicans | 2.0 | nih.gov |

| Tris(1H-indol-3-yl)methylium salt with maleimide (Compound 3 & 4) | Aspergillus niger | 2.0 | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Various fungi | 4.0 - 60.0 | nih.gov |

The indole scaffold is a key feature in the development of new antitubercular agents. Several series of 1H-indole-2,3-dione derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Notably, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their 1-morpholinomethyl derivatives exhibited significant inhibitory activity. nih.gov

More recently, research has focused on specific molecular targets within the bacterium. Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) has been identified as a crucial enzyme for mycobacterial cell wall synthesis and a promising target for new drugs. nih.gov Researchers have designed novel inhibitors based on indole and benzomorpholine scaffolds, leading to the identification of compound B18 , which showed potent activity against M. tuberculosis H37Rv and drug-resistant clinical isolates. nih.gov The mechanism of action was confirmed to be the inhibition of DprE1. nih.gov

In Vitro Antiviral Effects and Molecular Mechanisms

The antiviral potential of indole derivatives has been explored, particularly in the context of emerging viral threats. A study investigating a group of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters, which are structurally related to the antiviral drug arbidol, identified a promising candidate against SARS-CoV-2. nih.govnih.gov

The compound, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a reliable antiviral effect in vitro. nih.govnih.gov It was found to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.govnih.gov The proposed mechanisms for its action include the suppression of syncytium formation induced by the viral spike (S) protein by 89% and a potential interferon-inducing activity. nih.govnih.gov This suggests the compound may interfere with the virus's ability to fuse with and enter host cells. nih.gov

Antioxidant Activity and Reactive Oxygen Species Modulation

Indole derivatives have been evaluated for their antioxidant properties and their ability to modulate cellular oxidative stress. A synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), was shown to scavenge free radicals and inhibit the generation of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) in RAW-264.7 macrophage cells without causing cytotoxicity. nih.gov This compound also inhibited lipid peroxidation, although it was less potent than the standard antioxidant α-tocopherol. nih.gov

The antioxidant activity of various compounds is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govacs.orgresearchgate.net In this assay, the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. researchgate.net Methanol (B129727) extracts of various plants containing phenolic and indolic compounds have demonstrated significant antioxidant effects in such assays. nih.govnih.gov Semicarbazide and thiosemicarbazide (B42300) derivatives, which can be synthesized from indole hydrazides, have also shown a broad range of biological effects, including antioxidant properties. acs.org These activities are crucial as they can mitigate the cellular damage caused by oxidative stress, which is implicated in numerous chronic diseases. nih.govnih.gov

Immunomodulatory Properties at the Molecular and Cellular Level

Indole-3-carbinol (B1674136) (I3C) and its derivatives have demonstrated a range of immunomodulatory effects by influencing various immune cells and their signaling pathways. These compounds can modulate both innate and adaptive immunity, primarily through their interaction with key regulatory molecules and their impact on cytokine production.

Research has shown that I3C and its metabolite DIM can influence the inflammatory response in macrophages. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, I3C was found to inhibit the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com This anti-inflammatory effect is partly attributed to the inhibition of the TRIF-dependent signaling pathway, which is crucial for the production of pro-inflammatory mediators in response to LPS. nih.gov

Furthermore, I3C has been observed to regulate cytokine expression in various contexts. In a model of systemic lupus erythematosus (SLE), I3C treatment of monocyte-derived macrophages led to a significant downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, IL-23, and TNF-α, while upregulating the anti-inflammatory cytokine IL-10 and transforming growth factor-beta 1 (TGF-β1). nih.gov This shift in cytokine balance was associated with the promotion of an M2 macrophage phenotype, which is involved in tissue repair and resolution of inflammation. nih.gov The aryl hydrocarbon receptor (AhR) has been identified as a crucial mediator of these immunoregulatory effects of I3C on macrophages in SLE patients. nih.gov

The influence of I3C extends to T-cells as well. In a study on Staphylococcal enterotoxin-B (SEB)-induced liver injury, both I3C and DIM were shown to ameliorate inflammation by triggering apoptosis in SEB-activated T-cells. nih.gov This process was found to be dependent on caspase-2. nih.gov

The table below summarizes key research findings on the immunomodulatory effects of Indole-3-carbinol and its derivatives at the cellular and molecular level.

| Compound | Cell Type | Key Findings | Impact on Cytokines | Reference |

| Indole-3-carbinol (I3C) | RAW 264.7 Macrophages | Inhibited LPS-induced nitric oxide (NO) production. mdpi.com Modulated the TRIF-dependent signaling pathway. nih.gov | Decreased IL-6 and TNF-α. nih.gov | nih.govmdpi.com |

| Indole-3-carbinol (I3C) | Monocyte-derived Macrophages (from SLE patients) | Enhanced nuclear accumulation of AhR. nih.gov Promoted M2 macrophage polarization. nih.gov | Decreased IL-1β, IL-6, IL-12, IL-23, TNF-α. nih.gov Increased IL-10, TGF-β1. nih.gov | nih.gov |

| Indole-3-carbinol (I3C) & Diindolylmethane (DIM) | SEB-activated T-cells | Induced apoptosis via a caspase-2-dependent mechanism. nih.gov | - | nih.gov |

| Indole-3-carbinol (I3C) | Co-culture of Adipocytes and Macrophages | Inhibited the expression of inflammatory cytokines. nih.gov | Decreased IL-6. nih.gov | nih.gov |

These findings underscore the potential of indole compounds, as a class, to modulate immune responses at a fundamental level. The observed effects on cytokine profiles and immune cell function suggest a complex interaction with the immune system, highlighting the therapeutic potential of these compounds in inflammatory and autoimmune conditions.

Applications of 1 Methyl 1h Indol 3 Yl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Indole (B1671886) Scaffolds

The inherent reactivity of (1-Methyl-1H-indol-3-YL)methanol makes it an excellent precursor for the synthesis of intricate indole-based frameworks. Organic chemists have capitalized on its structure to forge new carbon-carbon and carbon-heteroatom bonds, leading to a variety of complex heterocyclic systems.

One notable application is in the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. These compounds are designed based on the structural features of combretastatin (B1194345) A-4 (CA-4), a potent inhibitor of tubulin polymerization. In a multi-step synthesis, this compound can be converted to the corresponding aldehyde, which then undergoes reductive amination with 3,4,5-trimethoxyaniline (B125895). Subsequent acylation and substitution reactions lead to the final products. nih.govrsc.orgresearchgate.net For instance, compound 7d from a synthesized series demonstrated significant in vitro antiproliferative activities against several cancer cell lines, including HeLa, MCF-7, and HT-29. nih.gov Mechanistic studies revealed that this compound induces apoptosis and arrests the cell cycle in the G2/M phase by inhibiting tubulin polymerization. nih.gov

Another area where this compound serves as a key building block is in the construction of fused heterocyclic systems. For example, it can be a precursor to the synthesis of γ-carboline derivatives. These reactions often proceed through a cascade of imination and heterocyclization pathways. mdpi.com The N-methyl group on the indole ring influences the nucleophilicity of the indole core, guiding the reaction towards the desired complex scaffold.

Furthermore, the hydroxyl group of this compound can be readily transformed into a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at the C3-position of the indole ring. This strategy is employed in the synthesis of various substituted indoles that are precursors to biologically active molecules.

| Product | Reactants | Reagents and Conditions | Yield (%) | Reference |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | 1-Methyl-1H-indole-3-carboxaldehyde, 3,4,5-trimethoxyaniline, Chloroacetyl chloride, Pyrazole (B372694) derivatives | Multi-step synthesis involving reductive amination, acylation, and nucleophilic substitution | Not specified | nih.govresearchgate.net |

| 3a-(1-methyl-1H-indol-3-yl)-3-oxo-3,3a,4,5,6,7-hexahydro-2H-indazole-2-carboxamide | Tetrahydro-1H-pyridazino[3,4-b]indoles | MnO2, Benzene (B151609), 70°C | Not specified | mdpi.com |

| 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] | 1-methyl-1H-indole, (2,2,2-trifluoroethyl)benzene (B1296317) | PdCl2, DMF, reflux | 10 | nih.gov |

Intermediates in the Development of Agrochemicals

The indole nucleus is a common motif in a variety of agrochemicals, including plant growth regulators, herbicides, and fungicides. This compound and its derivatives serve as important intermediates in the synthesis of these agriculturally significant compounds.

A prime example is the connection to indole-3-acetic acid (IAA), a naturally occurring plant hormone of the auxin class that plays a crucial role in regulating plant growth. nih.govwikipedia.org Synthetic analogs of IAA are widely used as herbicides. nih.govwikipedia.org this compound can be readily oxidized to 1-methyl-indole-3-acetic acid, an analog of IAA. The development of such synthetic auxins has been a cornerstone of weed control in modern agriculture. These synthetic auxins induce uncontrolled growth in broad-leaf plants, leading to their demise. wikipedia.org

Research has focused on the design and synthesis of novel indole-3-carboxylic acid derivatives as potential antagonists of the auxin receptor protein TIR1, aiming to develop new herbicides. nih.govresearchgate.netnih.gov The synthesis of these derivatives often involves the modification of the side chain at the C3 position of the indole ring, a transformation for which this compound is a suitable starting point. For instance, α-substituted indole-3-acetic acids are synthesized through a series of reactions including esterification, N-protection, alkylation, and hydrolysis, starting from indole-3-acetic acid, a close derivative of this compound. nih.govresearchgate.net

Furthermore, indole derivatives have been investigated for their fungicidal properties. The core structure of this compound can be elaborated to produce compounds with activity against various plant pathogens. For example, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown promising antimicrobial activity. nih.gov

| Agrochemical Class | Example Derivative | Synthetic Approach from Indole-3-Methanol Core | Reference |

| Plant Growth Regulator (Auxin Analog) | 1-Methyl-indole-3-acetic acid | Oxidation of the primary alcohol | wikipedia.orgresearchgate.net |

| Herbicide | α-Aryl-indole-3-acetic acids | Esterification, N-protection, arylation, and hydrolysis of the corresponding indole-3-acetic acid | nih.govresearchgate.netnih.gov |

| Fungicide | Indole-based thiazolidinone derivatives | Multi-step synthesis involving condensation reactions | nih.gov |

Construction of Multifunctional Organic Molecules

The strategic incorporation of the this compound moiety into larger molecular frameworks allows for the construction of multifunctional organic molecules with a wide range of potential applications, particularly in medicinal chemistry. The indole ring system is a well-known pharmacophore, and its combination with other bioactive fragments can lead to hybrid molecules with enhanced or novel biological activities. researchgate.net

An example of this approach is the synthesis of methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. This compound is a hybrid molecule that combines the N-methyl indole moiety with a long-chain ester. Its synthesis is achieved through the Friedel–Crafts acylation of N-methyl indole with methyl 9-chloro-9-oxononanoate. mdpi.com Such hybrid compounds are of interest as potential anti-cancer agents. mdpi.com

Furthermore, this compound can be a precursor for the synthesis of complex heterocyclic systems with multiple functional groups and potential biological activities. For instance, it can be used to construct 1,2,4-oxadiazole (B8745197) nortopsentin derivatives. These compounds are analogs of a natural marine alkaloid and have been evaluated for their cytotoxic activity. researchgate.net The synthesis involves the conversion of the methanol (B129727) group to a nitrile, followed by cyclization with a suitable reagent to form the oxadiazole ring. researchgate.net

The construction of indolyl-1,6-benzodiazocinones represents another avenue for creating multifunctional molecules. These compounds, containing both an indole and a benzodiazocinone core, are synthesized through a one-pot, two-component reaction. acs.org The resulting structures are considered promising drug precursors due to the presence of two pharmacologically relevant moieties. acs.org

| Multifunctional Molecule | Key Synthetic Step from Indole Precursor | Potential Application | Reference |

| Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate | Friedel–Crafts acylation of N-methyl indole | Anticancer agent | mdpi.com |

| 1,2,4-Oxadiazole Nortopsentin Derivatives | Conversion of the methanol to a nitrile and subsequent cyclization | Cytotoxic agent | researchgate.net |

| 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one | Two-component reaction of 1-methylbenzimidazole (B167850) and benzoylindolyl-3-acetylene | Drug precursor | acs.org |

Future Perspectives in 1 Methyl 1h Indol 3 Yl Methanol Research

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often lengthy and environmentally taxing. Future research on (1-Methyl-1H-indol-3-YL)methanol is expected to pivot towards greener and more efficient synthetic strategies.

Current efforts in indole synthesis focus on minimizing waste, reducing reaction times, and avoiding hazardous reagents. acs.org Methodologies such as C-H activation, which allows for the direct functionalization of the indole core, are becoming increasingly prominent. rsc.org These reactions, often catalyzed by transition metals, offer a step-economic route to substituted indoles. Future work will likely adapt these C-H activation strategies for the direct and regioselective synthesis of this compound and its derivatives.

Another promising area is the application of biocatalysis. Chemoenzymatic approaches, using enzymes like tryptophan synthase or L-amino acid oxidase, are being explored for the synthesis of various indole-containing molecules. nih.gov The future may see the development of engineered enzymes specifically designed for the N-methylation of indole-3-carbinol (B1674136) or the direct hydroxymethylation of N-methylindole, offering a highly selective and environmentally benign synthetic route.

Mechanochemistry, which involves solvent-free reactions conducted through mechanical milling, represents a significant leap in sustainable synthesis. This technique has been successfully applied to prepare N-substituted indole-3-carboxaldehyde (B46971) oximes, demonstrating its potential for indole chemistry. nih.gov Applying mechanochemical methods to the synthesis of this compound could offer a scalable, efficient, and eco-friendly alternative to traditional solution-phase reactions. nih.gov Furthermore, the use of phase-transfer catalysts for N-alkylation of indoles in greener solvents like water presents another sustainable pathway that warrants exploration. nih.gov

Deeper Mechanistic Elucidation of Biological Interactions

While the biological activities of I3C are well-documented—acting as an agonist for the Aryl hydrocarbon Receptor (AhR) and modulating pathways like NF-κB—the precise mechanisms of this compound remain largely uncharacterized. medchemexpress.comnih.gov The N-methyl group is expected to significantly influence its interaction with biological targets.

Future research must focus on delineating how N-methylation alters the binding affinity and activity of the molecule at known I3C targets. For instance, it is crucial to determine if this compound still functions as an AhR agonist and, if so, how its potency compares to that of I3C. The N-methyl group could sterically hinder or form new interactions within the receptor's binding pocket, leading to a different downstream signaling profile.

Moreover, studies on derivatives of this compound have revealed novel mechanisms of action, such as the inhibition of tubulin polymerization in cancer cells. rsc.orgnih.gov This suggests that the N-methylated scaffold can be a launchpad for discovering compounds with entirely new biological activities. Future mechanistic studies should therefore cast a wider net, employing unbiased screening approaches like proteomics and transcriptomics to identify novel protein targets and signaling pathways affected by this compound. Understanding these interactions is critical for unlocking its therapeutic potential, potentially in areas distinct from those associated with I3C.

Integration of Cutting-Edge Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be pivotal in accelerating research on this compound. In silico techniques are already being used to predict the biological potential of its derivatives. For example, molecular docking studies have been employed to investigate a chalcone (B49325) derivative of (1-Methyl-1H-indol-3-yl) as a potential antimalarial agent by predicting its interaction with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. researchgate.net

Future research will likely involve a more systematic application of these computational tools. Molecular dynamics simulations can be used to predict the binding stability and conformational changes of this compound within the active sites of various target proteins. Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be essential for the rational design of new derivatives with improved potency and drug-like properties. acs.org

These computational predictions must be rigorously validated through advanced experimental techniques. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of the interactions between the compound and its protein targets. Advanced NMR spectroscopy can elucidate its structure and dynamics in solution. mdpi.com This integrated approach will not only confirm computational hypotheses but also provide invaluable insights for the iterative process of lead optimization.

Exploration of Emerging Niche Applications within Chemical and Biological Sciences

The structural backbone of this compound makes it a versatile scaffold for developing novel molecules with specialized applications in both chemistry and biology. Its parent compound, I3C, and its derivatives have shown promise in neuroprotection and in treating neurodegenerative disorders by crossing the blood-brain barrier and reducing neuroinflammation. nih.gov The increased lipophilicity conferred by the N-methyl group could potentially enhance the ability of this compound to penetrate the central nervous system, opening up exciting avenues for its investigation as a neuroprotective agent.

The core structure is also a key building block in medicinal chemistry. Derivatives have been synthesized and evaluated as potential antileishmanial and antibacterial agents. nih.govelectronicsandbooks.com This highlights the potential of this compound as a starting point for generating libraries of new compounds to screen against a wide range of pathogens, addressing the urgent need for new antimicrobial drugs. nih.gov

In chemical biology, this compound can be functionalized to create chemical probes. By attaching reporter tags (like fluorescent dyes or biotin) or photo-crosslinking groups, researchers can develop tools to identify its cellular targets, track its distribution within cells, and elucidate its mechanism of action in real-time. This will be instrumental in validating computational predictions and uncovering new biological roles for this intriguing molecule.

常见问题

Basic: What are the common synthetic routes for (1-Methyl-1H-indol-3-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves cycloalkylation or alkylation of indole derivatives under phase-transfer catalysis (PTC) conditions. For instance, Martirosyan et al. synthesized a structurally similar compound using PTC with methanol as a solvent, yielding racemic mixtures that were crystallized for X-ray analysis . Solvent choice (e.g., toluene, ethyl acetate) significantly impacts reactivity and yield, with polar aprotic solvents favoring nucleophilic substitution . Temperature control (20–60°C) and catalyst selection (e.g., tetrabutylammonium bromide) are critical for minimizing side reactions .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, the refinement of a related indole derivative involved locating H-atoms via difference Fourier syntheses and refining C–H bond lengths to 0.94–1.02 Å . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to verify functional groups and molecular weight .

Basic: What solvent systems are optimal for reactions involving this compound?

Methanol and dichloromethane are preferred for solubility and stability, while toluene enhances electrophilic substitution reactions by reducing polarity . For reduction steps, ethanol with sodium borohydride is effective, achieving >80% yield in some protocols .

Advanced: How can researchers resolve racemic mixtures of this compound derivatives?

Chiral chromatography or kinetic resolution using enantioselective catalysts (e.g., lipases) are common. Racemic crystallization, as demonstrated for a benzyl-indole analog, can isolate enantiomers by exploiting differential solubility in methanol . Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) is also viable but requires rigorous optimization .

Advanced: What strategies improve synthetic yields of this compound in multistep reactions?

Yield optimization hinges on:

- Catalyst loading : 5–10 mol% of Pd catalysts for cross-coupling steps .

- Temperature gradients : Stepwise heating (40°C → 80°C) to suppress byproducts .

- Workup protocols : Column chromatography with silica gel (hexane/EtOAc) achieves >95% purity .

Advanced: How are degradation products of this compound analyzed and controlled?

UPLC-Q-TOF-MS coupled with NMR (COSY, HMBC) identifies degradation pathways, such as hydrolysis under basic conditions. For instance, a related indole-pyrimidine compound formed a major degradant via methanol-mediated cleavage, controllable by limiting residual solvents .

Biological Activity: What pharmacological targets are associated with this compound?

Structural analogs modulate serotonin receptors and kinase pathways, showing promise in neurological disorder research. For example, fluoro-substituted derivatives exhibit affinity for 5-HT₂ receptors, validated via docking studies and in vitro binding assays .

Data Contradictions: How to reconcile discrepancies in reactivity data across studies?